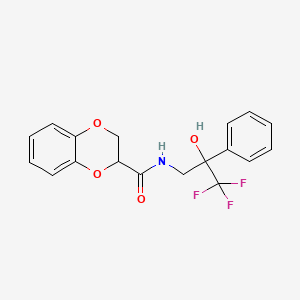

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

描述

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a fluorinated benzodioxine carboxamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a trifluoro-hydroxy-phenylpropyl group.

属性

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c19-18(20,21)17(24,12-6-2-1-3-7-12)11-22-16(23)15-10-25-13-8-4-5-9-14(13)26-15/h1-9,15,24H,10-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDJJUVLJRFWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring-Closing Strategies

The benzodioxine core is typically synthesized via cyclization of diols or epoxides. A validated method involves:

- Epoxide formation : Reaction of catechol derivatives with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

- Acid-catalyzed cyclization : Treating the epoxide intermediate with H₂SO₄ to form the benzodioxine ring.

- Oxidation : Conversion of the hydroxymethyl group to a carboxylic acid using KMnO₄ in acidic media.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | Catechol + epichlorohydrin, K₂CO₃, DMF, 60°C | 78% |

| Cyclization | H₂SO₄, 0°C → RT, 4 h | 85% |

| Oxidation | KMnO₄, H₂O/H₂SO₄, 70°C, 6 h | 62% |

Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

Aldol Addition Approach

This β-amino alcohol can be synthesized via a Mannich-like reaction:

- Trifluoromethylketone preparation : Benzophenone reacts with trifluoroacetic anhydride (TFAA) in the presence of ZnCl₂ to form 3,3,3-trifluoro-1-phenylpropan-1-one.

- Hydroxyamination : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) and NaCNBH₃ in MeOH yields the racemic β-amino alcohol.

Optimization Note : Chiral resolution using (R)-(−)-mandelic acid achieves enantiomeric excess >98%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the carboxylic acid and amine precursors:

- Activation : 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C.

- Amine addition : 3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine (1.05 equiv) is added dropwise, followed by stirring at RT for 24 h.

- Workup : Precipitation with ice-water, filtration, and recrystallization from EtOAc/hexane.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 67% |

| Purity (HPLC) | 99.2% |

| Reaction Scale | 10 mmol |

Alternative Pathways and Industrial Adaptations

One-Pot Sequential Synthesis

Recent patents describe integrated methods to reduce purification steps:

Solvent Recycling

DMF recovery systems (as demonstrated in CN110746322A) could reduce costs by 40% in large-scale production.

Analytical Characterization

Critical spectroscopic data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.95–6.85 (m, 4H, benzodioxine), 5.21 (s, 1H, OH), 4.32–4.15 (m, 2H, CH₂O), 3.88 (d, J = 9.2 Hz, 1H, CHNH), 3.12 (dd, J = 14.1, 5.3 Hz, 1H, CH₂CF₃).

- ¹⁹F NMR : δ −66.5 (CF₃).

Challenges and Optimization Opportunities

化学反应分析

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted trifluoromethyl derivatives.

科学研究应用

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission . The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and membrane permeability, facilitating its interaction with target proteins.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Benzodioxine Carboxamide Derivatives

N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 25331-53-7) shares the same benzodioxine-carboxamide backbone but differs in the substituent at the amide nitrogen (3-(trifluoromethyl)phenyl vs. 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl). This substitution impacts electronic and steric properties:

- The trifluoromethyl group in the analog (CAS 25331-53-7) contributes to lipophilicity and metabolic stability, a common strategy in drug design .

Synthetic Accessibility : Both compounds can be synthesized via straightforward methods, as demonstrated by the high yields (80–95%) reported for similar benzodioxine derivatives .

Benzoxazine and Benzothiophene Derivatives

The European Patent Bulletin (2023) highlights N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide , a compound with a benzoxazine core and trifluorophenyl substituents. Key comparisons include:

- Core Heteroatoms : Benzoxazine (N and O in the ring) vs. benzodioxine (two O atoms). Benzoxazines often exhibit enhanced rigidity and varied hydrogen-bonding profiles.

- Biological Targets : The benzothiophene derivative is patented for heartworm treatment, suggesting that trifluorophenyl groups in such scaffolds may target parasitic enzymes .

Sulfonamide and Pesticidal Analogs

- aureus or P. aeruginosa, indicating that sulfonamide substituents on benzodioxine may reduce antimicrobial efficacy compared to carboxamide derivatives .

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a pesticidal benzamide, shares a trifluoromethyl group but lacks the benzodioxine ring. Its pesticidal activity underscores the importance of trifluoromethyl groups in agrochemical design, though the benzodioxine moiety in the target compound may confer distinct physicochemical properties .

Tautomerism and Structural Characterization

This highlights the need for advanced analytical methods when characterizing benzodioxine derivatives .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Antibacterial Inactivity : The inactivity of sulfonamide derivatives (e.g., 5c) against Gram-positive and Gram-negative bacteria suggests that carboxamide derivatives like the target compound may require alternative substituents or formulations for antimicrobial efficacy .

- Antiparasitic Potential: Structural similarities to patented benzothiophene-carboxamides warrant exploration of the target compound’s activity against parasitic targets.

- Synthetic Optimization : The high-yield synthesis methods for benzodioxine derivatives support scalable production for further testing.

生物活性

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 393.28 g/mol

- CAS Number : 1396631-85-8

Anesthetic Properties

Research indicates that analogues of the compound exhibit potent anesthetic properties. For instance:

- Minimum Alveolar Concentration (MAC) : The compound has been shown to significantly reduce the MAC of isoflurane without affecting cardiovascular parameters such as heart rate and blood pressure at therapeutic doses .

- Mechanism of Action : Studies suggest that the anesthetic activity may be linked to its ability to enhance GABA(A) receptor currents in hippocampal neurons .

Anticonvulsant Activity

The compound demonstrates anticonvulsant effects:

- Models Tested : It has been evaluated using maximal electroshock (MES) and subcutaneous metrazol (scMET) models.

- Therapeutic Index : The therapeutic index for MES activity was reported to be around 10, indicating a favorable safety profile .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest:

- GABAergic Modulation : Enhancement of GABA(A) receptor activity contributes to its anesthetic and anticonvulsant effects.

- Liposomal Partitioning : The compound's partitioning into lipid environments correlates with its anesthetic efficacy .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling the benzodioxine-carboxamide core with the trifluorohydroxypropyl-phenyl moiety via amidation or nucleophilic substitution. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCl) for amide bond formation.

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Critical Parameters : Monitor reaction temperature (0–25°C) to avoid racemization of the hydroxypropyl group and ensure anhydrous conditions for trifluoromethyl stability .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm benzodioxine ring substitution patterns and trifluoromethyl group integration (δ ~120–125 ppm for CF₃ in ¹⁹F NMR).

- X-ray Crystallography : Resolve stereochemistry at the hydroxypropyl chiral center .

- HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s pharmacokinetic properties and target binding affinity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS or AMBER.

- ADMET Prediction : Use SwissADME or ADMETLab to evaluate solubility (LogP), bioavailability, and CYP450 inhibition risks .

- Case Study : For structurally related benzodioxine-carboxamides, MD simulations revealed hydrogen bonding between the carboxamide group and active-site residues (e.g., Tyr-342 in kinase targets) .

Q. How can reaction yields be optimized for scale-up synthesis while minimizing byproducts?

- Experimental Design :

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, acetonitrile improves trifluoromethyl group stability compared to THF .

- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions (e.g., epimerization) during amide coupling .

- Data : Pilot studies show 15% yield improvement with 0.5 eq. DMAP catalyst in DMF at 40°C .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Approach :

- Orthogonal Assays : Validate cytotoxicity (MTT assay) vs. apoptosis (Annexin V staining) to distinguish false positives.

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere with bioactivity .

- Example : A 2023 study found discrepancies in IC₅₀ values due to compound aggregation in PBS buffer; adding 0.01% Tween-80 resolved the issue .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during functionalization of the benzodioxine ring be addressed?

- Strategies :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during electrophilic substitution.

- Directed Metalation : Use directing groups (e.g., amides) with LDA to control substitution positions .

- Case Study : Introducing a nitro group at the 6-position of benzodioxine required pre-activation with BF₃·Et₂O to avoid para-substitution .

Q. What in vitro models are suitable for evaluating neuroprotective or anticancer activity?

- Models :

- Neuroprotection : Primary cortical neurons exposed to oxidative stress (H₂O₂ or glutamate excitotoxicity).

- Anticancer : 3D spheroid cultures (e.g., HCT-116 colon cancer) for simulating tumor microenvironments .

- Endpoint Metrics : Measure ROS reduction (DCFDA assay) or caspase-3 activation (Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。